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Compound of Interest

Compound Name:
S-Nitroso-N-valeryl-D,L-

penicillamine

CAS No.: 225233-99-8

Cat. No.: B014696 Get Quote

Executive Summary & Technical Scope
S-Nitroso-N-valeryl penicillamine (SNVP) has emerged as a critical reagent in drug

development, specifically for its ability to deliver Nitric Oxide (NO) in a controlled, lipophilic

manner. Unlike its hydrophilic counterpart SNAP (S-Nitroso-N-acetylpenicillamine), SNVP’s

alkyl chain facilitates superior integration into lipid bilayers and hydrophobic cores of

nanoparticles (LNPs, micelles).

This guide provides a rigorous framework for verifying published findings regarding SNVP’s NO

release kinetics, stability, and bioactivity. It is designed for formulation scientists and

pharmacologists who must validate SNVP as a viable alternative to conventional donors (e.g.,

GSNO, NONOates) before scaling up therapeutic candidates.

Mechanistic Validation & Signaling Pathways
To verify SNVP efficacy, one must first validate the mechanism of NO liberation and its

downstream signaling. SNVP acts as a "prodrug" of nitric oxide, requiring specific triggers

(thermal, photolytic, or metal-catalyzed decomposition) to release the bioactive radical.

The SNVP Activation Pathway
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The primary utility of SNVP in oncology (enhancing drug delivery) and microbiology (biofilm

dispersal) relies on the homolytic cleavage of the S-N bond.
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Figure 1: Dual-action pathway of SNVP. In host tissue, NO activates sGC to improve vascular

permeability. In pathogens, NO converts to RNS, disrupting biofilms.

Comparative Performance Analysis
An objective verification requires benchmarking SNVP against industry-standard alternatives.

The following data synthesizes typical experimental values found in high-impact nanomedicine

literature.

Table 1: Physicochemical & Functional Comparison of
NO Donors
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Feature

SNVP (S-
Nitroso-N-
valeryl
penicillamine)

SNAP (S-
Nitroso-N-
acetylpenicilla
mine)

GSNO (S-
Nitrosoglutathi
one)

PROLI/NO

(NONOate)

Solubility

Lipophilic

(Soluble in EtOH,

DMSO, Lipids)

Amphiphilic/Hydr

ophilic

Highly

Hydrophilic
Hydrophilic

Half-life (t½)
~5–10 hours (pH

7.4, 37°C)
~10 hours

~40 hours

(variable w/

enzymes)

2 seconds – 20

hours (pH

dependent)

LNP Loading

High efficiency

(>80% in lipid

core)

Low efficiency

(Leakage risk)

Poor (Requires

aqueous core)
Moderate

Trigger
Thermal / Metal

ion / Light

Thermal / Metal

ion

Enzymatic

(GSNOR) / Metal

ion

Protonation (pH

driven)

Primary Use
Nanoparticle

Integration

General Cell

Culture

Endogenous

mimicry

Rapid burst

release

Key Insight for Verification: If your experimental SNVP exhibits a half-life significantly <3 hours

in dark, neutral buffer, the compound has likely degraded. SNVP requires storage at -20°C

shielded from light.

Experimental Protocols for Verification
To independently verify SNVP findings, researchers must replicate the synthesis and release

characterization.

Protocol A: Quantitative NO Release Kinetics
(Chemiluminescence)
The Gold Standard for verifying donor potency.
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Principle: NO reacts with ozone (O₃) to form excited nitrogen dioxide (NO₂*), which emits light

upon decay. This is far more accurate than the colorimetric Griess assay for kinetic profiling.

Materials:

NO Analyzer (e.g., Sievers or Eco Physics).

Reaction Vessel (light-protected, thermostated at 37°C).

SNVP Stock (10 mM in DMSO).

PBS (pH 7.4) + 100 µM EDTA (to chelate trace metals that catalyze premature release).

Workflow:

Baseline Calibration: Purge reaction vessel with N₂ gas to remove background NO. Inject

known nitrite standards if using a reduction chamber, or NO gas standards.

Injection: Inject SNVP stock into the PBS reaction vessel to a final concentration of 10–50

µM.

Data Acquisition: Record NO release (ppb/sec) continuously for 12 hours.

Trigger Test (Optional): At t=6 hours, add 10 µM CuCl₂ to verify copper-mediated catalysis (a

hallmark of S-nitrosothiols).

Validation Check: The cumulative release should approach >90% of the theoretical molar

equivalent over 24-48 hours.

Protocol B: Intracellular NO Detection (Fluorescence
Microscopy)
Verifying that SNVP-loaded nanoparticles actually deliver NO inside cells.

Materials:

DAF-FM Diacetate (Cell-permeable NO probe).
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Target Cells (e.g., 4T1 murine breast cancer cells or PAO1 bacterial biofilms).

SNVP-loaded Liposomes (or free SNVP as positive control).

Step-by-Step:

Seeding: Plate cells in confocal dishes (glass bottom) and incubate overnight.

Probe Loading: Incubate cells with 5 µM DAF-FM Diacetate for 30 min at 37°C. Wash 3x with

PBS to remove extracellular probe.

Treatment: Add SNVP formulation (100 µM equivalent).

Imaging: Time-lapse confocal microscopy (Excitation: 495 nm / Emission: 515 nm).

Causality Control (Critical): Treat a parallel well with cPTIO (NO scavenger) 15 min prior to

SNVP addition.

Result: If fluorescence signal is not quenched by cPTIO, the signal is a false positive

(likely artifactual oxidation).

Self-Validating System: The "Three-Pillar" Check
To ensure your verification is robust (E-E-A-T), every dataset must pass these three logic

checks:

The Stoichiometry Check: Does the total NO released match the molar input of SNVP? (S-

nitrosothiols release 1 mole NO per mole). If you measure 2x or 0.5x, your SNVP is impure

or the assay is flawed.

The Scavenger Check: Does the biological effect (e.g., vasodilation, biofilm death) disappear

in the presence of cPTIO or Hemoglobin? If not, the effect is due to the toxicity of the

"penicillamine" backbone or the lipid carrier, not the NO.

The Light/Dark Check: SNVP is photolabile. A control sample kept in absolute darkness

should release NO significantly slower than a sample exposed to ambient light. If rates are

identical, your "dark" setup has a light leak or thermal degradation is dominating.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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